- Azapropellanes as phase-transfer catalyst. 4. Conformational stabilities of substituted azapropellanes: 2-methyl-1-azoniatricyclo[4.4.4.01,6]tetradecane saltsJournal of Organic Chemistry, 1982, 47(19), 3777-9,
Cas no 928-50-7 (4-Pentenyl Chloride)

4-Pentenyl Chloride structure
商品名:4-Pentenyl Chloride
4-Pentenyl Chloride 化学的及び物理的性質
名前と識別子
-
- 1-Pentene, 5-chloro-
- 5-CHLORO-1-PENTENE
- 5-Chloropent-1-ene
- 1-Pentene,5-chloro
- 4-pentenyl chloride
- 5-chloro-pent-1-ene
- 5-chloropentene
- 5-Chlor-pent-1-en
- 5-Chloro-1-pentene (ACI)
- 1-Chloro-4-pentene
- MFCD00039389
- AKOS011896934
- SCHEMBL445546
- CS-0187136
- EN300-172719
- O11411
- DTXSID60335143
- DTXCID10286232
- AS-50224
- 928-50-7
- SY115227
- C5H9Cl
- 4-Pentenyl Chloride
-
- MDL: MFCD00039389
- インチ: 1S/C5H9Cl/c1-2-3-4-5-6/h2H,1,3-5H2
- InChIKey: UPOBJNRMUDPATE-UHFFFAOYSA-N
- ほほえんだ: ClCCCC=C
計算された属性
- せいみつぶんしりょう: 104.03900
- どういたいしつりょう: 104.039
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 6
- 回転可能化学結合数: 3
- 複雑さ: 32.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 0.9125 g/cm3 (20 ºC)
- ふってん: 105 ºC
- フラッシュポイント: 7.3±6.2 ºC,
- 屈折率: 1.4322 (20 ºC)
- ようかいど: 極微溶性(0.35 g/l)(25ºC)、
- PSA: 0.00000
- LogP: 2.19140
4-Pentenyl Chloride セキュリティ情報
4-Pentenyl Chloride 税関データ
- 税関コード:2903299090
- 税関データ:
中国税関コード:
2903299090概要:
HS:2903299090。他の無環炭化水素の不飽和塩素化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29032999090無環炭化水素の他の不飽和塩素化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
4-Pentenyl Chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-172719-0.1g |
5-chloropent-1-ene |
928-50-7 | 95% | 0.1g |
$19.0 | 2023-09-20 | |
Enamine | EN300-172719-25.0g |
5-chloropent-1-ene |
928-50-7 | 95% | 25.0g |
$157.0 | 2023-02-17 | |
Enamine | EN300-172719-100.0g |
5-chloropent-1-ene |
928-50-7 | 95% | 100.0g |
$535.0 | 2023-02-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG095-20g |
4-Pentenyl Chloride |
928-50-7 | 97% | 20g |
534.0CNY | 2021-07-14 | |
TRC | P676900-500mg |
4-Pentenyl Chloride |
928-50-7 | 500mg |
$87.00 | 2023-05-17 | ||
TRC | P676900-1g |
4-Pentenyl Chloride |
928-50-7 | 1g |
$98.00 | 2023-05-17 | ||
Enamine | EN300-172719-0.25g |
5-chloropent-1-ene |
928-50-7 | 95% | 0.25g |
$19.0 | 2023-09-20 | |
Enamine | EN300-172719-1.0g |
5-chloropent-1-ene |
928-50-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-172719-5.0g |
5-chloropent-1-ene |
928-50-7 | 95% | 5.0g |
$45.0 | 2023-02-17 | |
Enamine | EN300-172719-10g |
5-chloropent-1-ene |
928-50-7 | 95% | 10g |
$66.0 | 2023-09-20 |
4-Pentenyl Chloride 合成方法
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ; 22 °C → 0 °C
1.2 5 min, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
1.3 Reagents: Potassium sodium tartrate , Water ; 0 °C; 30 min, 0 °C
1.2 5 min, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
1.3 Reagents: Potassium sodium tartrate , Water ; 0 °C; 30 min, 0 °C
リファレンス
- α-Selective Ni-Catalyzed Hydroalumination of Aryl- and Alkyl-Substituted Terminal Alkynes: Practical Syntheses of Internal Vinyl Aluminums, Halides, or BoronatesJournal of the American Chemical Society, 2010, 132(32), 10961-10963,
Synthetic Routes 4
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether
リファレンス
- Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoidsBulletin de la Societe Chimique de France, 1985, (5), 837-43,
Synthetic Routes 5
Synthetic Routes 6
はんのうじょうけん
1.1 Catalysts: 2636803-63-7 Solvents: Toluene-d8 ; 2 h, 80 °C
リファレンス
- Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilylationNew Journal of Chemistry, 2021, 45(14), 6220-6230,
Synthetic Routes 7
Synthetic Routes 8
はんのうじょうけん
リファレンス
- Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicalsJournal of the Chemical Society, 1998, (6), 1423-1429,
Synthetic Routes 9
はんのうじょうけん
1.1 Catalysts: Palladium diacetate , 1H-Imidazolium, 3-(3-cyanopropyl)-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifl… ; 5 min, 25 °C; 1 h, 120 °C
1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C
1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C
リファレンス
- Palladium nanoparticle catalysts in ionic liquids: synthesis, characterization and selective partial hydrogenation of alkynes to Z-alkenesJournal of Materials Chemistry, 2011, 21(9), 3030-3036,
Synthetic Routes 10
はんのうじょうけん
リファレンス
- Electrophilic additions to ω-methoxyolefinsJournal fuer Praktische Chemie (Leipzig), 1971, 313(5), 956-68,
Synthetic Routes 11
はんのうじょうけん
リファレンス
- Synthesis of alkenes by elimination reactionsScience of Synthesis, 2010, 47, 771-881,
Synthetic Routes 12
Synthetic Routes 13
はんのうじょうけん
リファレンス
- The formation of cyclic ethers from olefinic alcohols. II. Ring closure reactions of 4-penten-1-olGlasnik Hemijskog Drustva Beograd, 1975, 40(5-6), 291-307,
Synthetic Routes 14
はんのうじょうけん
1.1 Catalysts: Palladium diacetate , 1H-Imidazolium, 3-(3-cyanopropyl)-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifl… ; 5 min, 25 °C; 1 h, 120 °C
1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C
1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C
リファレンス
- Palladium nanoparticle catalysts in ionic liquids: synthesis, characterization and selective partial hydrogenation of alkynes to Z-alkenesJournal of Materials Chemistry, 2011, 21(9), 3030-3036,
Synthetic Routes 15
Synthetic Routes 16
はんのうじょうけん
リファレンス
- Controlled chlorination of hydrocarbons. III. Chlorination of olefins in the gas phaseBulletin de la Societe Chimique de France, 1974, 661, 661-6,
Synthetic Routes 17
はんのうじょうけん
リファレンス
- Electrophilic additions to ω-methoxyolefinsJournal fuer Praktische Chemie (Leipzig), 1971, 313(5), 956-68,
Synthetic Routes 18
はんのうじょうけん
リファレンス
- Reaction of allyl halides with diazomethane using copper salt catalysisChemische Berichte, 1966, 99(9), 2855-68,
Synthetic Routes 19
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Gold Solvents: Toluene ; 25 h, 30 atm, 120 °C
リファレンス
- Green, Multi-Gram One-Step Synthesis of Core-Shell Nanocomposites in Water and Their Catalytic Application to Chemoselective HydrogenationsChemistry - A European Journal, 2016, 22(50), 17962-17966,
Synthetic Routes 20
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt → 10 °C
1.2 Reagents: Thionyl chloride ; overnight, rt
1.3 Reagents: Water ; 0 °C
1.2 Reagents: Thionyl chloride ; overnight, rt
1.3 Reagents: Water ; 0 °C
リファレンス
- Ni-Catalyzed carboxylation of aziridines en route to β-amino acidsJournal of the American Chemical Society, 2021, 143(13), 4949-4954,
Synthetic Routes 21
Synthetic Routes 22
Synthetic Routes 23
はんのうじょうけん
リファレンス
- Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicalsJournal of the Chemical Society, 1998, (6), 1423-1429,
Synthetic Routes 24
はんのうじょうけん
リファレンス
- The formation of cyclic ethers from olefinic alcohols. II. Ring closure reactions of 4-penten-1-olGlasnik Hemijskog Drustva Beograd, 1975, 40(5-6), 291-307,
Synthetic Routes 25
はんのうじょうけん
1.1 Catalysts: 2636803-63-7 Solvents: Toluene-d8 ; 2 h, 80 °C
リファレンス
- Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilylationNew Journal of Chemistry, 2021, 45(14), 6220-6230,
Synthetic Routes 26
Synthetic Routes 27
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt → 10 °C
1.2 Reagents: Thionyl chloride ; overnight, rt
1.3 Reagents: Water ; 0 °C
1.2 Reagents: Thionyl chloride ; overnight, rt
1.3 Reagents: Water ; 0 °C
リファレンス
- Ni-Catalyzed carboxylation of aziridines en route to β-amino acidsJournal of the American Chemical Society, 2021, 143(13), 4949-4954,
Synthetic Routes 28
はんのうじょうけん
リファレンス
- Reaction of allyl halides with diazomethane using copper salt catalysisChemische Berichte, 1966, 99(9), 2855-68,
Synthetic Routes 29
Synthetic Routes 30
Synthetic Routes 31
はんのうじょうけん
リファレンス
- Synthesis of alkenes by elimination reactionsScience of Synthesis, 2010, 47, 771-881,
Synthetic Routes 32
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether
リファレンス
- Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoidsBulletin de la Societe Chimique de France, 1985, (5), 837-43,
4-Pentenyl Chloride Raw materials
4-Pentenyl Chloride Preparation Products
4-Pentenyl Chloride 関連文献
-
Alberto Modelli Phys. Chem. Chem. Phys. 2003 5 2923
-
2. Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicalsPaul A. Baguley,John C. Walton J. Chem. Soc. Perkin Trans. 2 1998 1423
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推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:928-50-7)5-CHLORO-1-PENTENE

清らかである:99%
はかる:200KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:928-50-7)4-Pentenyl Chloride

清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):413.0/616.0/1535.0